molecular formula C11H16N2O B1489898 (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine CAS No. 2098120-94-4

(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine

Cat. No. B1489898
CAS RN: 2098120-94-4
M. Wt: 192.26 g/mol
InChI Key: HRDGHXVCOHCONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic effects. Research indicates that derivatives of this molecule may inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, suggesting a promising avenue for the development of new anti-fibrotic drugs .

Copper-Catalyzed Synthesis

In the field of organic chemistry, this compound serves as a precursor in copper-catalyzed synthesis processes. It’s involved in the oxidation of Csp3-H to pyridin-2-yl-methanones with water under mild conditions, which is a significant step in the synthesis of aromatic ketones .

Medicinal Chemistry

The pyridin-2-yl moiety, a part of this compound’s structure, is a privileged structure in medicinal chemistry. It’s used in the design of libraries of novel heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Pharmacological Applications

In pharmacology, the compound’s derivatives are being explored for a wide range of activities. The pyrimidine derivatives, for instance, show diverse biological and pharmaceutical activities, which are crucial in drug discovery and development .

Chemical Biology

The compound is also significant in chemical biology for constructing novel heterocyclic compound libraries. These libraries are essential for identifying new molecules with potential biological activities, which can be further developed into therapeutic agents .

Biochemistry

In biochemistry, the compound is used for studying biochemical pathways and interactions, particularly in the context of fibrosis. The inhibition of collagen expression and hydroxyproline content is a key area of interest, which can lead to insights into the treatment of fibrotic diseases .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-(cyclobutylmethoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-7-10-11(5-2-6-13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDGHXVCOHCONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Reactant of Route 4
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Reactant of Route 5
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.